molecular formula C7H10Cl2N2O2S B6199537 2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 2694745-32-7

2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No.: B6199537
CAS No.: 2694745-32-7
M. Wt: 257.1
InChI Key:
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Description

Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . Specifically, L-azetidine-2-carboxylic acid is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .


Synthesis Analysis

An efficient protocol providing easy access to chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives is described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of related compounds such as 2-(azetidin-3-yl)pyrimidine dihydrochloride has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical and Chemical Properties Analysis

The physical form of related compounds such as 2-(azetidin-3-yl)pyrimidine dihydrochloride is a powder . Its molecular weight is 208.09 .

Safety and Hazards

For related compounds such as 2-(azetidin-3-yl)pyrimidine dihydrochloride, safety information includes hazard statements H302,H315,H319,H335 and precautionary statements P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves the reaction of azetidine-3-thiol with 2-bromoacetic acid followed by cyclization with thiourea. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "Azetidine-3-thiol", "2-bromoacetic acid", "Thiourea", "Hydrochloric acid" ], "Reaction": [ "Step 1: Azetidine-3-thiol is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form the corresponding ester.", "Step 2: The ester is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the thiazole ring.", "Step 3: The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid." ] }

CAS No.

2694745-32-7

Molecular Formula

C7H10Cl2N2O2S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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